molecular formula C18H21N3O2S B5289373 2-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline

2-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline

カタログ番号: B5289373
分子量: 343.4 g/mol
InChIキー: VTGVKBOGVCACHM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is also known as PNU-22394 and has been found to have a range of biochemical and physiological effects. In

作用機序

The mechanism of action of PNU-22394 involves its ability to inhibit the activity of protein kinase C (PKC) and block the activation of N-methyl-D-aspartate (NMDA) receptors. PKC is an enzyme that is involved in a wide range of cellular processes, including cell growth, differentiation, and survival. Inhibition of PKC activity has been shown to have therapeutic potential in the treatment of various neurological disorders. NMDA receptors are a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. Blockade of NMDA receptor activation has been shown to have therapeutic potential in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
PNU-22394 has been found to have a range of biochemical and physiological effects. It has been shown to inhibit PKC activity in a dose-dependent manner, with an IC50 value of approximately 0.3 μM. It has also been shown to block the activation of NMDA receptors in a dose-dependent manner, with an IC50 value of approximately 0.5 μM. In addition, PNU-22394 has been found to have antioxidant properties and to protect against oxidative stress-induced cell death.

実験室実験の利点と制限

One of the advantages of using PNU-22394 in lab experiments is its well-defined mechanism of action. This makes it a useful tool for studying the role of PKC and NMDA receptors in various biological processes. However, one of the limitations of using PNU-22394 in lab experiments is its relatively low potency compared to other PKC inhibitors and NMDA receptor antagonists. This can make it difficult to achieve the desired effects at low concentrations, which can limit its usefulness in certain experiments.

将来の方向性

There are several potential future directions for research on PNU-22394. One direction is to investigate its potential therapeutic applications in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to explore its potential as a tool for studying the role of PKC and NMDA receptors in various biological processes. Additionally, further research could be done to optimize the synthesis method of PNU-22394 and to improve its potency and selectivity.

合成法

The synthesis of PNU-22394 involves a series of chemical reactions that result in the formation of the final compound. The first step involves the reaction of 2-bromo-1-pyrrolidine with 2-pyridinylboronic acid in the presence of a palladium catalyst to form 2-(2-pyridinyl)-1-pyrrolidine. The next step involves the reaction of this intermediate with p-toluenesulfonyl chloride in the presence of a base to form 2-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-1-pyrrolidine. The final step involves the reaction of this intermediate with tetrahydroisoquinoline in the presence of a base to form 2-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline (PNU-22394).

科学的研究の応用

PNU-22394 has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to have a range of biochemical and physiological effects, including the ability to inhibit the activity of protein kinase C (PKC) and the ability to block the activation of N-methyl-D-aspartate (NMDA) receptors. These effects make PNU-22394 a potential candidate for the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

特性

IUPAC Name

2-(2-pyridin-2-ylpyrrolidin-1-yl)sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c22-24(23,20-13-10-15-6-1-2-7-16(15)14-20)21-12-5-9-18(21)17-8-3-4-11-19-17/h1-4,6-8,11,18H,5,9-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGVKBOGVCACHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。